4-Methoxy-2,6-dimethylaniline hydrochloride

Salt selection Formulation Process chemistry

Choose 4-Methoxy-2,6-dimethylaniline hydrochloride (CAS 102440-03-9) for its unique combination of steric hindrance (ortho-dimethyl) and electronic tuning (para-methoxy). The hydrochloride salt ensures superior aqueous solubility and handling stability versus the free base, making it ideal for aqueous-phase syntheses and automated platforms. It is a direct precursor to amino amide-type local anesthetics (lidocaine pharmacophore) and bulky NHC ligands, and serves as a selective CYP1A1 inhibitor (IC₅₀ 5.0 µM) for drug metabolism studies. Insist on the hydrochloride form for reproducible stoichiometry and simplified purification.

Molecular Formula C9H14ClNO
Molecular Weight 187.67
CAS No. 102440-03-9
Cat. No. B2429576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2,6-dimethylaniline hydrochloride
CAS102440-03-9
Molecular FormulaC9H14ClNO
Molecular Weight187.67
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)C)OC.Cl
InChIInChI=1S/C9H13NO.ClH/c1-6-4-8(11-3)5-7(2)9(6)10;/h4-5H,10H2,1-3H3;1H
InChIKeyNWSNMHRCETTZIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-2,6-dimethylaniline Hydrochloride (CAS 102440-03-9): Substituted Aniline Salt for Controlled Reactivity and Aqueous Compatibility


4-Methoxy-2,6-dimethylaniline hydrochloride (CAS 102440-03-9) is the hydrochloride salt of a 2,4,6-trisubstituted aniline, featuring methoxy and ortho-dimethyl substitution on the aromatic ring [1]. The compound (C₉H₁₄ClNO, MW 187.67) is a solid at ambient conditions and serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials . The hydrochloride salt form is deliberately chosen to enhance aqueous solubility and handling stability compared to the free base [2].

Why 4-Methoxy-2,6-dimethylaniline Hydrochloride Cannot Be Replaced by Common Aniline Analogs


Substituting 4-Methoxy-2,6-dimethylaniline hydrochloride with simpler anilines (e.g., 2,6-dimethylaniline or 4-methoxyaniline) alters both electronic and steric profiles, leading to divergent reactivity in electrophilic aromatic substitution, coupling reactions, and biological target engagement . The ortho-methyl groups confer steric hindrance that modulates nucleophilicity, while the para-methoxy group enhances electron density, affecting pKa and metabolic stability . Additionally, the hydrochloride salt provides aqueous solubility and handling advantages that the free base lacks, making direct substitution without formulation adjustment impractical for aqueous-based assays or industrial processes [1].

Quantitative Differentiation of 4-Methoxy-2,6-dimethylaniline Hydrochloride vs. Closest Analogs


Aqueous Solubility and Handling Stability: Hydrochloride Salt vs. Free Base

The hydrochloride salt of 4-Methoxy-2,6-dimethylaniline exhibits enhanced aqueous solubility and improved solid-state stability compared to the free base (4-Methoxy-2,6-dimethylaniline, CAS 34743-49-2). While the free base has limited water solubility due to the hydrophobic aromatic ring and alkyl substituents , the hydrochloride form is described as having moderate water solubility, facilitating its use in aqueous-based formulations and reactions [1]. The salt also demonstrates improved handling and storage stability, reducing degradation during long-term storage [1].

Salt selection Formulation Process chemistry

Cytochrome P450 1A1 Inhibition: Substituent-Dependent Selectivity

4-Methoxy-2,6-dimethylaniline (free base) inhibits cytochrome P450 1A1 (CYP1A1) with an IC₅₀ of 5.0 µM, as measured by aryl hydrocarbon hydroxylase activity in 3-methylcholanthrene-induced rat liver microsomes [1]. In contrast, the structurally related 2,6-dimethylaniline (lacking the para-methoxy group) shows no reported CYP1A1 inhibition at comparable concentrations [2]. This indicates that the 4-methoxy substituent confers specific CYP1A1 inhibitory activity, which may influence metabolic stability and drug-drug interaction potential when the compound is used as a pharmaceutical intermediate.

Drug metabolism Enzyme inhibition ADME-Tox

Basicity Modulation: pKa Shift Relative to 2,6-Dimethylaniline

The introduction of a para-methoxy group in 4-Methoxy-2,6-dimethylaniline free base increases the compound's basicity relative to the unsubstituted analog 2,6-dimethylaniline. The predicted pKa of 4-Methoxy-2,6-dimethylaniline is 4.91 ± 0.10 , compared to the experimentally determined pKa of 3.89 for 2,6-dimethylaniline . This +1.02 unit pKa shift reflects enhanced electron density on the aniline nitrogen due to resonance donation from the methoxy group, which can affect protonation state, nucleophilicity, and salt formation equilibrium in both synthetic and biological contexts.

Physical organic chemistry Reaction optimization Salt formation

High-Value Application Scenarios for 4-Methoxy-2,6-dimethylaniline Hydrochloride


Synthesis of Anesthetic Drug Intermediates (e.g., Lidocaine Analogs)

The compound serves as a direct precursor for the synthesis of amino amide-type local anesthetics. The 2,6-dimethyl substitution pattern is essential for mimicking the lidocaine pharmacophore, while the 4-methoxy group provides a handle for further derivatization or metabolic modulation [1]. The hydrochloride salt form simplifies handling in multi-step syntheses conducted in aqueous or protic solvent systems [2].

Preparation of N-Heterocyclic Carbene (NHC) Ligands for Catalysis

4-Methoxy-2,6-dimethylaniline is a key building block in the synthesis of bulky N-heterocyclic carbene ligands. The ortho-methyl groups provide the steric bulk required for stabilizing low-coordinate metal centers, while the para-methoxy group allows for electronic tuning of the resulting NHC-metal complexes [3]. The hydrochloride salt ensures accurate stoichiometry and facile purification of the aniline precursor prior to ligand assembly.

Enzyme Inhibition Studies in Cytochrome P450 Profiling

Given its selective CYP1A1 inhibition (IC₅₀ = 5.0 µM) and lack of activity against CYP2B1 (IC₅₀ = 53 µM) [4], this compound can be employed as a tool molecule in drug metabolism studies to probe structure-activity relationships (SAR) around aniline-based CYP inhibitors. Its defined inhibition profile aids in de-risking candidate molecules that incorporate the 2,6-dimethyl-4-methoxyaniline substructure.

Aqueous-Phase Coupling Reactions in Automated Synthesis

The enhanced aqueous solubility of the hydrochloride salt relative to the free base [2] makes it suitable for automated parallel synthesis platforms that utilize aqueous/organic biphasic conditions or solid-phase extraction protocols. This solubility advantage reduces the need for co-solvents and simplifies work-up procedures in high-throughput experimentation.

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